4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate
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Overview
Description
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes an octylphenyl group and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate typically involves esterification reactions. One common method is the reaction between 4-octylphenol and 4-[4-(2-methylbutoxy)butoxy]benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and membrane interactions.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including plasticizers and surfactants.
Mechanism of Action
The mechanism of action of 4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate involves its interaction with lipid membranes due to its hydrophobic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies of membrane dynamics and drug delivery.
Comparison with Similar Compounds
Similar Compounds
- 4-Octylphenyl benzoate
- 4-[4-(2-methylbutoxy)butoxy]benzoic acid
- 4-Octylphenyl 4-methoxybenzoate
Uniqueness
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate is unique due to its dual long-chain alkyl groups, which confer distinct lipophilic properties. This makes it particularly useful in applications requiring high membrane affinity and stability.
Properties
CAS No. |
105701-26-6 |
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Molecular Formula |
C30H44O4 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(4-octylphenyl) 4-[4-(2-methylbutoxy)butoxy]benzoate |
InChI |
InChI=1S/C30H44O4/c1-4-6-7-8-9-10-13-26-14-18-29(19-15-26)34-30(31)27-16-20-28(21-17-27)33-23-12-11-22-32-24-25(3)5-2/h14-21,25H,4-13,22-24H2,1-3H3 |
InChI Key |
DNAHWXPMHMZAON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCOCC(C)CC |
Origin of Product |
United States |
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